5-(Diphenylmethyl)-1H-indole
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Overview
Description
5-(Diphenylmethyl)-1H-indole is a chemical compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a diphenylmethyl group attached to the 5-position of the indole ring. Indoles are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Diphenylmethyl)-1H-indole typically involves the reaction of indole with diphenylmethanol in the presence of a strong acid catalyst. One common method is the Friedel-Crafts alkylation, where indole reacts with diphenylmethanol in the presence of a Lewis acid such as aluminum chloride (AlCl3) or boron trifluoride (BF3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of microreactors has also been explored to enhance the efficiency and safety of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 5-(Diphenylmethyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding indole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions are common, where the indole ring undergoes substitution at the 3-position. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed: The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .
Scientific Research Applications
5-(Diphenylmethyl)-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives, which are valuable in organic synthesis and medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 5-(Diphenylmethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. Additionally, it can inhibit specific enzymes involved in disease processes, leading to therapeutic effects .
Comparison with Similar Compounds
Indole: The parent compound, which lacks the diphenylmethyl group.
2-Phenylindole: Similar structure with a phenyl group at the 2-position.
3-Phenylindole: Similar structure with a phenyl group at the 3-position.
Uniqueness: 5-(Diphenylmethyl)-1H-indole is unique due to the presence of the diphenylmethyl group, which imparts distinct chemical and biological properties. This structural modification can enhance its binding affinity to specific targets and improve its pharmacokinetic properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C21H17N |
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Molecular Weight |
283.4 g/mol |
IUPAC Name |
5-benzhydryl-1H-indole |
InChI |
InChI=1S/C21H17N/c1-3-7-16(8-4-1)21(17-9-5-2-6-10-17)19-11-12-20-18(15-19)13-14-22-20/h1-15,21-22H |
InChI Key |
RURBBCARGCGHGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
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